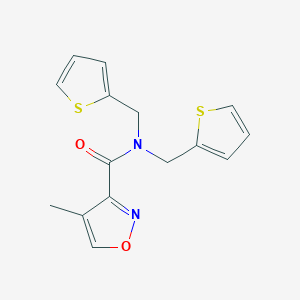![molecular formula C15H16N4O2S B7431695 N-[1-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]furan-3-carboxamide](/img/structure/B7431695.png)
N-[1-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as TH287 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
TH287 works by binding to the active site of MTH1, preventing it from carrying out its normal function of hydrolyzing oxidized nucleotides. This leads to the accumulation of these nucleotides, which can cause DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that TH287 has a selective effect on cancer cells, with minimal toxicity to normal cells. This makes it an attractive candidate for cancer treatment, as it can potentially reduce the side effects associated with traditional chemotherapy drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TH287 is its high potency, which allows for the use of lower concentrations in experiments. However, its limited solubility in water can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for TH287 research. One area of interest is the development of new cancer treatments that combine TH287 with other drugs to enhance its effectiveness. Additionally, TH287 has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, and further research in this area is warranted. Finally, the development of new analogs of TH287 with improved solubility and potency could lead to even more effective treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of TH287 involves a multi-step process that starts with the reaction of 5-methylthieno[2,3-d]pyrimidin-4-amine with (R)-2-bromo-1-phenylethan-1-ol to produce the intermediate compound. This intermediate is then reacted with furan-3-carboxylic acid to yield the final product, TH287.
Aplicaciones Científicas De Investigación
TH287 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of the DNA repair enzyme MTH1, which is overexpressed in many cancer cells. Inhibition of this enzyme can lead to increased DNA damage and ultimately cell death, making TH287 a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
N-[1-[(5-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9-7-22-15-12(9)13(17-8-18-15)16-5-10(2)19-14(20)11-3-4-21-6-11/h3-4,6-8,10H,5H2,1-2H3,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGBBQUTPAQYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)NCC(C)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4,6-Dimethylpyrimidin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl]-(furan-2-yl)methanone](/img/structure/B7431613.png)
![5-[(3aS,6aR)-5-(furan-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B7431622.png)
![N-[3-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclobutyl]furan-2-carboxamide](/img/structure/B7431624.png)


![3-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-propylfuran-2-carboxamide](/img/structure/B7431630.png)
![2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine](/img/structure/B7431644.png)
![N-cyclopropyl-N-[2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7431645.png)

![5-Amino-1-[1-(3-fluorophenyl)cyclopentanecarbonyl]piperidine-3-carboxylic acid](/img/structure/B7431667.png)
![3-methyl-N-[(2R)-2-[(3-propyl-1,2,4-thiadiazol-5-yl)amino]propyl]furan-2-carboxamide](/img/structure/B7431669.png)
![5-amino-1-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B7431677.png)
![1,6-Dimethyl-4-[2-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7431687.png)
![1-[(4aS,7aS)-6-(1,2-thiazole-3-carbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone](/img/structure/B7431703.png)